9,9-Dimethyl-9-silafluorene
Overview
Description
9,9-Dimethyl-9-silafluorene is an organic compound with the molecular formula C14H14Si. It is a derivative of silafluorene, where two methyl groups are attached to the silicon atom. This compound is known for its unique structural and electronic properties, making it a valuable material in various scientific and industrial applications .
Mechanism of Action
Target of Action
The primary target of 9,9-Dimethyl-9-silafluorene is the Organic Light Emitting Diode (OLED) materials . This compound is used as a robust molecular platform for the construction of OLED materials .
Mode of Action
This compound interacts with its target by exhibiting similar photophysical properties, thermal stabilities, and electrochemical behaviors . It differs in charge transport abilities .
Biochemical Pathways
It’s known that this compound plays a crucial role in the construction of oled materials .
Pharmacokinetics
It’s known that this compound has a molecular weight of 2103465 .
Result of Action
The molecular and cellular effects of this compound’s action result in highly efficient red phosphorescent OLEDs . The red OLED hosted by a 9-silafluorene derivative exhibits state-of-the-art current efficiency, power efficiency, and external quantum efficiency (EQE) with maxima of 50.7 cd A −1, 44.7 lm W −1, and 28.3%, respectively .
Action Environment
It’s known that this compound exhibits thermal stability , suggesting that it can maintain its function under varying temperature conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 9,9-Dimethyl-9-silafluorene can be synthesized through an organic synthesis reaction under specific conditions. One common method involves the intramolecular sila-Friedel-Crafts reaction of biphenylhydrosilanes . This reaction typically requires a Lewis acid catalyst to facilitate the formation of the silafluorene structure.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally involves controlled organic reactions with precise temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 9,9-Dimethyl-9-silafluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxane derivatives.
Reduction: Reduction reactions can convert it into silane derivatives.
Substitution: It can undergo electrophilic substitution reactions, where functional groups replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Electrophilic reagents such as halogens and nitrating agents are employed under acidic conditions.
Major Products:
Oxidation: Siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silafluorenes depending on the electrophile used.
Scientific Research Applications
9,9-Dimethyl-9-silafluorene has a wide range of applications in scientific research:
Biology: Its unique properties make it a candidate for studying silicon-based life forms and biochemical processes.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in diagnostic tools.
Comparison with Similar Compounds
9-Silafluorene: Similar in structure but lacks the two methyl groups attached to the silicon atom.
9-Germafluorene: Contains a germanium atom instead of silicon, leading to different electronic properties.
9-Aryl-9-methyl-9-silafluorenes: These compounds have aryl groups attached to the silicon atom, resulting in varied optical and electronic properties.
Uniqueness: 9,9-Dimethyl-9-silafluorene stands out due to the presence of the two methyl groups, which enhance its stability and electronic properties. This makes it particularly valuable in the development of advanced materials for optoelectronic applications .
Properties
IUPAC Name |
5,5-dimethylbenzo[b][1]benzosilole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Si/c1-15(2)13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQFTKVGILQPMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(C2=CC=CC=C2C3=CC=CC=C31)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50159991 | |
Record name | 9,9-Dimethyl-9-silafluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50159991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13688-68-1 | |
Record name | 9,9-Dimethyl-9-silafluorene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013688681 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13688-68-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131592 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9,9-Dimethyl-9-silafluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50159991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What insights does the crystal structure of 9,9-Dimethyl-9-silafluorene provide about its molecular geometry?
A: X-ray crystallography reveals that this compound crystallizes with two nearly identical molecules in the asymmetric unit []. The silafluorene moiety in both molecules is essentially planar, indicating significant conjugation within the ring system. Interestingly, the Si-C bonds to the methyl groups are shorter than the Si-C bonds within the aromatic ring, likely due to the strain within the five-membered ring [].
Q2: How can this compound be used in the synthesis of more complex molecules?
A: The regioselective functionalization of this compound allows for the introduction of various functional groups at specific positions. For example, the bromine atom introduced via bromination can serve as a handle for further transformations using cross-coupling reactions. This strategy enables the construction of π-conjugated molecules incorporating the 9-silafluorene moiety [], which could have interesting optoelectronic properties.
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